Binospirone mesylate
Overview
Description
Binospirone mesylate is a small molecule drug that acts as a partial agonist at serotonin 1A receptors. It was initially developed by Sanofi and is primarily used for its anxiolytic effects. The compound is known for its unique structure, which includes a spirocyclic framework and a benzodioxin moiety .
Mechanism of Action
Target of Action
Binospirone mesylate primarily targets the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the activity of adenylate cyclase .
Mode of Action
This compound acts as a partial agonist at 5-HT1A somatodendritic autoreceptors but as an antagonist at postsynaptic 5-HT1A receptors
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuroactive ligand-receptor interaction pathway . This pathway involves the binding of neuroactive ligands to their respective receptors in the nervous system, leading to various downstream effects. By acting on the 5-HT1A receptor, this compound can influence serotonin signaling and thereby affect various physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on serotonin signaling. By acting as a partial agonist and antagonist at different types of 5-HT1A receptors, it can modulate the activity of these receptors and thereby influence the signaling of serotonin, a neurotransmitter that plays a key role in mood regulation . It has been reported to have anxiolytic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to certain chemicals could potentially enhance or inhibit the activity of the enzymes that metabolize the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of binospirone mesylate involves multiple steps, starting with the formation of the spirocyclic core. The key steps include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the benzodioxin moiety via a nucleophilic substitution reaction.
- Final mesylation step to obtain the mesylate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: The compound can be reduced under specific conditions, affecting the spirocyclic core.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties .
Scientific Research Applications
Binospirone mesylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its effects on serotonin receptors and related signaling pathways.
Medicine: Primarily studied for its anxiolytic effects and potential use in treating anxiety disorders.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
Comparison with Similar Compounds
Buspirone: Another serotonin 1A receptor agonist with anxiolytic effects.
Gepirone: Similar in structure and function, used for anxiety and depression.
Ipsapirone: A partial agonist at serotonin 1A receptors, studied for its anxiolytic properties.
Uniqueness: Binospirone mesylate stands out due to its unique spirocyclic structure and the presence of a benzodioxin moiety. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.CH4O3S/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;1-5(2,3)4/h1-2,5-6,15,21H,3-4,7-14H2;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLEDCYKVWLJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048676 | |
Record name | Binospirone mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124756-23-6 | |
Record name | Binospirone mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124756236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Binospirone mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BINOSPIRONE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/155R3B9K8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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